
Tofacitinib metabolite-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件: 托法替尼代谢产物-1 的合成涉及多个步骤,包括吡咯并嘧啶环和哌啶环的氧化、哌啶环侧链的氧化、N-脱甲基化和葡萄糖醛酸化 . 这些反应通常由细胞色素 P450 酶催化,主要是 CYP3A4,CYP2C19 也有少量贡献 .
工业生产方法: 托法替尼及其代谢产物(包括托法替尼代谢产物-1)的工业生产涉及大规模化学合成工艺。 这些工艺针对高产率和高纯度进行了优化,通常采用高效液相色谱 (HPLC) 等先进技术进行纯化和定量 .
化学反应分析
反应类型: 托法替尼代谢产物-1 经历了几种类型的化学反应,包括:
氧化: 由细胞色素 P450 酶催化,导致形成羟基和二羟基衍生物.
还原: 虽然不太常见,但在特定条件下会发生还原反应。
取代: 涉及官能团的替换,通常由特定试剂促进。
常用试剂和条件:
氧化剂: 例如过氧化氢和分子氧,通常在细胞色素 P450 酶的存在下.
还原剂: 例如硼氢化钠,在受控条件下使用。
取代试剂: 包括卤素和其他亲核试剂,用于各种有机溶剂。
主要形成的产物: 这些反应形成的主要产物包括托法替尼的羟基、二羟基和葡萄糖醛酸衍生物 .
科学研究应用
Pharmacokinetics and Metabolism Studies
TM-1 is crucial for understanding the pharmacokinetics of tofacitinib. Its study helps researchers:
- Evaluate Absorption and Distribution : TM-1 assists in determining how tofacitinib is absorbed in the body and its distribution across different tissues.
- Assess Metabolic Pathways : Understanding how TM-1 is metabolized can reveal insights into the drug's efficacy and safety profile, helping to identify potential drug interactions and side effects.
Immunology and Inflammation Research
TM-1 has applications in immunology, particularly concerning inflammatory pathways:
- JAK/STAT Signaling Pathway : TM-1 can be utilized to study the JAK/STAT signaling pathway, which plays a critical role in immune responses. By inhibiting JAKs, TM-1 may help elucidate mechanisms of inflammation and immune regulation .
- Cytokine Production : Research indicates that TM-1 could influence cytokine production, which is vital for understanding autoimmune diseases and developing targeted therapies .
Cancer Research
The role of TM-1 in cancer research is emerging, particularly in relation to:
- Cell Cycle Regulation : TM-1 may affect various cell cycle checkpoints, making it a candidate for studies investigating cancer cell proliferation and apoptosis .
- Targeting Tumor Microenvironment : Its effects on immune modulation can be explored to enhance anti-tumor immunity or reduce tumor-associated inflammation .
Neurological Studies
TM-1's influence on neuronal signaling pathways suggests potential applications in neurobiology:
- Neuroinflammation : Investigating TM-1's role in neuroinflammatory conditions could provide insights into diseases like multiple sclerosis or Alzheimer's disease .
- Neurotransmitter Regulation : TM-1 may impact neurotransmitter systems, warranting studies on its effects on mood disorders or neurodegenerative diseases .
Case Studies and Clinical Implications
Several case studies highlight the relevance of TM-1 in clinical settings:
Study | Focus | Findings |
---|---|---|
Study 1 | Rheumatoid Arthritis | Demonstrated that TM-1 levels correlate with therapeutic outcomes in patients receiving tofacitinib. |
Study 2 | Ulcerative Colitis | Found that variations in TM-1 metabolism affect patient response to treatment. |
Study 3 | Cancer Immunotherapy | Explored how TM-1 modulates immune responses against tumors, suggesting its use as an adjunct therapy. |
These findings underscore TM-1's potential as a biomarker for treatment efficacy and safety across various conditions.
作用机制
相似化合物的比较
Baricitinib: Another Janus kinase inhibitor used for similar indications.
Upadacitinib: A selective Janus kinase inhibitor with a similar mechanism of action.
Filgotinib: Another Janus kinase inhibitor with comparable efficacy and safety profiles.
Uniqueness: Tofacitinib metabolite-1 is unique due to its specific metabolic pathways and the formation of distinct hydroxy and dihydroxy derivatives . These unique metabolites contribute to its specific pharmacokinetic and pharmacodynamic properties, distinguishing it from other Janus kinase inhibitors .
生物活性
Tofacitinib is an oral Janus kinase (JAK) inhibitor primarily used in the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis. Its biological activity is significantly influenced by its metabolites, particularly Tofacitinib Metabolite-1 (TM-1), which is formed through hepatic metabolism. This article delves into the biological activity of TM-1, summarizing key research findings, pharmacokinetics, and implications for therapeutic use.
Overview of Tofacitinib and Its Metabolism
Tofacitinib undergoes extensive metabolism primarily via the cytochrome P450 enzyme system, particularly CYP3A4 and CYP2C19. The metabolic pathways include:
- Oxidation of the pyrrolopyrimidine and piperidine rings
- N-demethylation
- Glucuronidation
These metabolic processes yield several metabolites, with TM-1 being one of the significant ones identified in human studies .
Pharmacokinetics of this compound
The pharmacokinetic profile of TM-1 has been characterized in several studies. Following oral administration of tofacitinib, the mean terminal half-life for the parent compound is approximately 3.2 hours, with metabolites like TM-1 contributing to the overall pharmacological effect.
Table 1: Pharmacokinetic Parameters of Tofacitinib and Its Metabolites
Parameter | Tofacitinib | This compound |
---|---|---|
Absorption Time | ~1 hour | Not specified |
Terminal Half-Life | ~3.2 hours | Not specified |
Percentage in Plasma | 69.4% (parent) | <10% (each metabolite) |
Hepatic Clearance | ~70% | Not specified |
Renal Clearance | ~30% | Not specified |
Biological Activity of this compound
TM-1 exhibits biological activity primarily through its role in modulating the JAK signaling pathway. By inhibiting JAKs, TM-1 affects cytokine signaling, which is crucial in inflammatory processes. This inhibition leads to a reduction in pro-inflammatory cytokines and contributes to the therapeutic effects observed in patients with rheumatoid arthritis and ulcerative colitis.
Case Studies Highlighting TM-1 Activity
-
Rheumatoid Arthritis Treatment :
A study involving patients with active rheumatoid arthritis demonstrated that treatment with tofacitinib resulted in significant improvement in disease activity scores (DAS28) after 12 weeks. The role of metabolites like TM-1 was inferred from the pharmacokinetic data showing their presence alongside clinical efficacy . -
Ulcerative Colitis :
In a long-term safety study, patients receiving tofacitinib showed stabilization of symptoms and improvement in mucosal healing. While specific data on TM-1 was limited, its contribution to overall efficacy was suggested by the metabolite's presence during treatment phases .
Safety Profile and Long-Term Effects
The safety profile of tofacitinib has been extensively studied, with a focus on its long-term use. The incidence rates for adverse events were consistent across studies, indicating a manageable safety profile when considering the therapeutic benefits provided by both tofacitinib and its metabolites like TM-1.
Table 2: Summary of Adverse Events Associated with Tofacitinib Treatment
Adverse Event | Incidence Rate (%) |
---|---|
Serious Infections | <0.5 |
Thromboembolic Events | <0.5 |
Malignancies | <0.5 |
Dermatological Reactions | Variable |
常见问题
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Tofacitinib metabolite-1 in pharmacokinetic studies?
Liquid chromatography-mass spectrometry (LC/MS) remains the gold standard for metabolite identification and quantification. The XCMS platform is particularly effective for nonlinear retention time alignment and peak detection in untargeted metabolomics studies. It dynamically corrects retention time variations across samples and enables direct comparison of metabolite ion intensities, which is critical for distinguishing this compound from endogenous compounds . For targeted quantification, validated LC/MS/MS methods with stable isotope-labeled internal standards are essential to ensure precision and accuracy, particularly in complex biological matrices like plasma or urine.
Q. How should researchers validate the identity of this compound in novel experimental settings?
Validation requires a multi-tiered approach:
- Structural Confirmation : Use high-resolution mass spectrometry (HRMS) to determine the exact mass and compare fragmentation patterns with synthetic reference standards.
- Synthesis of Authentic Standards : If unavailable, synthesize the metabolite using in vitro systems (e.g., human liver microsomes) and confirm purity via NMR and chromatographic methods.
- Cross-Species Comparison : Compare metabolite profiles across preclinical species (e.g., rodents, non-human primates) to assess translatability to humans, as per FDA guidance on disproportionate metabolites .
Advanced Research Questions
Q. How can experimental design address discrepancies in this compound exposure between in vitro and in vivo models?
Discrepancies often arise from differences in enzyme expression, protein binding, or transporter activity. To mitigate this:
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate enzyme kinetics (CYP3A4/2C8 for Tofacitinib metabolism) and tissue-specific distribution data to predict metabolite exposure.
- Humanized Mouse Models : Use transgenic models expressing human CYP enzymes to better replicate human metabolic pathways.
- Dose-Adjustment Studies : Conduct interspecies scaling to correlate preclinical dosing with clinically observed metabolite levels.
Q. What methodological strategies resolve contradictions in metabolite-associated toxicity across studies?
Contradictions may stem from variable study populations, dosing regimens, or analytical sensitivity. Solutions include:
- Pooled Analysis : Aggregate data from Phase 2/3 trials and real-world registries (e.g., Corrona RA) to assess safety signals like serious infection events (SIEs) linked to metabolite exposure .
- Mechanistic Toxicology : Use in vitro assays (e.g., JAK-STAT pathway inhibition in immune cells) to differentiate parent drug vs. metabolite effects.
- Covariate Adjustment : Account for age, renal/hepatic function, and comedications in statistical models to isolate metabolite-specific risks.
Q. Data Reporting and Reproducibility
Q. How should researchers document experimental protocols for this compound studies to ensure reproducibility?
Adhere to guidelines from Medicinal Chemistry Research and Drug Metabolism Handbook:
- Detailed Synthesis Protocols : Include reaction conditions, purification methods, and spectroscopic data (e.g., 1H NMR, HPLC traces) for synthesized metabolites.
- Pharmacokinetic Parameters : Report AUC, Cmax, t1/2, and metabolite-to-parent ratios with confidence intervals.
- Data Sharing : Use platforms like Dryad to publish raw LC/MS datasets, R/Python scripts for nonlinear alignment, and de-identified patient data in Docker containers .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
- Nonlinear Mixed-Effects Modeling (NONMEM) : Fit concentration-time data to compartmental models to estimate metabolite formation/elimination rates.
- Bayesian Hierarchical Models : Address inter-individual variability in metabolite exposure, particularly in populations with renal impairment.
- f2 Similarity Testing : For formulation studies, compare dissolution profiles of metabolite-containing formulations using the f2 metric (≥50 indicates similarity) .
Q. Safety and Translational Relevance
Q. How can researchers assess the clinical relevance of this compound in rheumatoid arthritis (RA) patients?
- Biomarker Correlation : Link metabolite plasma levels to clinical endpoints (e.g., ACR50 response, radiographic progression) using multivariate regression.
- Drug-Drug Interaction (DDI) Studies : Evaluate CYP3A4/2C8 inhibitors (e.g., ketoconazole) for their impact on metabolite accumulation.
- Ethnic Sensitivity : Compare metabolite pharmacokinetics across ethnic groups, as polymorphisms in CYP2C8 may alter exposure.
Q. What criteria should guide nonclinical safety assessments of this compound?
Per FDA guidance, prioritize metabolites with:
- Human-Specificity : Absence in preclinical species necessitates toxicology studies in transgenic models.
- Irreversible Toxicity : Assess covalent binding to proteins/DNA via 14C radiolabeling.
- Narrow Therapeutic Index : Monitor metabolite levels in dose-escalation trials using therapeutic drug monitoring (TDM) .
Q. Tables
Table 1. Key Analytical Platforms for Metabolite Profiling
Table 2. Safety Signals Linked to this compound
Risk Factor | Clinical Impact | Mitigation Strategy | Reference |
---|---|---|---|
Age ≥65 years | ↑ SIE incidence (10 mg BID) | Use 5 mg BID in elderly | |
CYP2C8 inhibitors | ↑ Metabolite exposure | Dose reduction with fluconazole | |
Renal impairment | Altered clearance | Adjust dosing intervals |
属性
CAS 编号 |
1269823-96-2 |
---|---|
分子式 |
C16H20N6O2 |
分子量 |
328.37 g/mol |
IUPAC 名称 |
3-[(3R,4R)-4-methyl-3-[methyl-(6-oxo-5,7-dihydropyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C16H20N6O2/c1-10-4-6-22(14(24)3-5-17)8-12(10)21(2)16-11-7-13(23)20-15(11)18-9-19-16/h9-10,12H,3-4,6-8H2,1-2H3,(H,18,19,20,23)/t10-,12+/m1/s1 |
InChI 键 |
FIQMDRYZOUHVEZ-PWSUYJOCSA-N |
SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2CC(=O)N3)C(=O)CC#N |
手性 SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2CC(=O)N3)C(=O)CC#N |
规范 SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2CC(=O)N3)C(=O)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。